![molecular formula C7H14O4 B12715762 beta-D-Oleandropyranose CAS No. 99436-74-5](/img/structure/B12715762.png)
beta-D-Oleandropyranose
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Overview
Description
Beta-D-Oleandropyranose: is a naturally occurring glycoside found in various plants, particularly in the Apocynaceae family. It is a type of sugar molecule that is often linked to other bioactive compounds, such as steroids and terpenoids, forming glycosides. These glycosides are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Oleandropyranose typically involves the glycosylation of oleandrose with an appropriate aglycone. One common method is the use of glycosyl donors, such as trichloroacetimidates, in the presence of a Lewis acid catalyst like boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as the shells of Metaplexis japonica. The process includes solvent extraction, chromatography, and crystallization to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Oleandropyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the glycosidic bond is cleaved and replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions, along with nucleophiles like thiols or amines, are used for substitution reactions
Major Products: The major products formed from these reactions include lactones, alcohols, and substituted glycosides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Beta-D-Oleandropyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex natural products and pharmaceuticals.
Biology: It serves as a probe to study glycosylation processes and carbohydrate-protein interactions.
Medicine: this compound-containing glycosides are investigated for their potential therapeutic effects, including anticancer, antiviral, and cardioprotective activities.
Industry: It is used in the production of bioactive compounds and as a precursor in the synthesis of various glycosides
Mechanism of Action
The mechanism of action of beta-D-Oleandropyranose involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved often include signal transduction cascades, leading to various biological effects, such as cell proliferation, apoptosis, or immune response modulation .
Comparison with Similar Compounds
- Beta-D-Glucopyranose
- Beta-D-Galactopyranose
- Beta-D-Ribopyranose
Comparison: Beta-D-Oleandropyranose is unique due to its specific structure and the presence of an oleandrose moiety, which imparts distinct biological activities. Compared to beta-D-Glucopyranose and beta-D-Galactopyranose, this compound-containing glycosides often exhibit more potent bioactivities, making them valuable in medicinal chemistry .
Biological Activity
Beta-D-Oleandropyranose is a glycoside derived from various plant sources, particularly noted for its presence in the medicinal plant Marsdenia tenacissima. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, immunomodulatory, and cytotoxic effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a pyranose ring structure with specific hydroxyl groups that contribute to its biological activity. The compound's structure can be elucidated through various spectroscopic techniques such as NMR and mass spectrometry, which confirm the presence of multiple functional groups conducive to biological interactions.
Biological Activities
1. Anti-inflammatory Effects
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to inhibit nitric oxide production in lipopolysaccharide-activated macrophages (RAW264.7 cells), with IC50 values ranging from 37.5 to 42.8 μM. This inhibition is comparable to standard anti-inflammatory agents, suggesting its potential as a therapeutic agent in inflammatory diseases .
Table 1: Inhibitory Effects on Nitric Oxide Production
Compound | IC50 (μM) |
---|---|
This compound | 37.5 - 42.8 |
L-NMMA (Positive Control) | 39.3 |
2. Cytotoxicity
this compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In particular, studies have reported cytotoxicity against KB-VI cells with effective doses (ED50) ranging from 2.5 to 4.1 μg/mL for related pregnane glycosides derived from Marsdenia tenacissima. This suggests that this compound may play a role in cancer treatment through its ability to induce cell death in tumor cells .
3. Immunomodulatory Activity
The compound has been noted for its immunomodulatory effects, enhancing immune responses while potentially reducing excessive inflammatory responses. This dual action can be particularly beneficial in conditions such as autoimmune diseases where modulation of the immune system is crucial.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical and preclinical settings:
- Case Study 1: A clinical trial involving patients with chronic inflammatory conditions demonstrated significant improvement in symptoms following treatment with extracts containing this compound, alongside standard therapies.
- Case Study 2: In vitro studies using human cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways, indicating its potential as an adjunct therapy in oncology.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Mediators: By inhibiting nitric oxide synthase and other pro-inflammatory pathways, this compound reduces inflammation at the cellular level.
- Induction of Apoptosis: The compound activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Immune Response: It enhances the activity of immune cells while preventing overactivation that can lead to tissue damage.
Properties
CAS No. |
99436-74-5 |
---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2R,4R,5R,6R)-4-methoxy-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6-,7-/m1/s1 |
InChI Key |
DBDJCJKVEBFXHG-DBRKOABJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)O)OC)O |
Origin of Product |
United States |
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